molecular formula C11H19NO3 B14514185 3-Acetyl-1-butyl-5-hydroxy-5-methylpyrrolidin-2-one CAS No. 62672-64-4

3-Acetyl-1-butyl-5-hydroxy-5-methylpyrrolidin-2-one

Cat. No.: B14514185
CAS No.: 62672-64-4
M. Wt: 213.27 g/mol
InChI Key: DVXALUKNZMLHSJ-UHFFFAOYSA-N
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Description

3-Acetyl-1-butyl-5-hydroxy-5-methylpyrrolidin-2-one is a chemical compound belonging to the pyrrolidinone family. Pyrrolidinones are five-membered lactams that are significant in both natural and synthetic compounds due to their versatile biological activities and pharmaceutical applications . This compound is characterized by its unique structure, which includes an acetyl group, a butyl chain, a hydroxy group, and a methyl group attached to a pyrrolidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-1-butyl-5-hydroxy-5-methylpyrrolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of a butyl-substituted pyrrolidinone with an acetylating agent in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as high-pressure reactors and automated control systems to maintain optimal reaction conditions. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-1-butyl-5-hydroxy-5-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The butyl chain can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the acetyl group may produce an alcohol.

Scientific Research Applications

3-Acetyl-1-butyl-5-hydroxy-5-methylpyrrolidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anti-inflammatory properties.

    Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Acetyl-1-butyl-5-hydroxy-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and acetyl groups play a crucial role in its biological activity by forming hydrogen bonds and interacting with active sites of enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Pyrrolidin-2-one: A simpler analog without the acetyl, butyl, hydroxy, and methyl substitutions.

    5-Hydroxy-5-methylpyrrolidin-2-one: Lacks the acetyl and butyl groups but retains the hydroxy and methyl substitutions.

Uniqueness: 3-Acetyl-1-butyl-5-hydroxy-5-methylpyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetyl group enhances its reactivity, while the butyl chain increases its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

Properties

CAS No.

62672-64-4

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

3-acetyl-1-butyl-5-hydroxy-5-methylpyrrolidin-2-one

InChI

InChI=1S/C11H19NO3/c1-4-5-6-12-10(14)9(8(2)13)7-11(12,3)15/h9,15H,4-7H2,1-3H3

InChI Key

DVXALUKNZMLHSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C(CC1(C)O)C(=O)C

Origin of Product

United States

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